molecular formula C8H14O B14863040 2-Ethylhex-5-enal

2-Ethylhex-5-enal

Cat. No.: B14863040
M. Wt: 126.20 g/mol
InChI Key: OAKJUWNZHNRUNB-UHFFFAOYSA-N
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Description

2-Ethylhex-5-enal is an organic compound with the molecular formula C8H14O. It is a monounsaturated fatty aldehyde, characterized by the presence of an aldehyde group and a double bond in its structure. This compound is known for its sharp, powerful, and irritating odor. It is used in various industrial applications, including as an intermediate in organic synthesis and as a warning agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhex-5-enal can be synthesized through several methods. One common synthetic route involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal.

Industrial Production Methods

In industrial settings, this compound is produced using similar aldol condensation reactions but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhex-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Addition Reactions: The double bond in the enal can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Addition Reactions: Reagents like hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.

Major Products Formed

    Oxidation: 2-Ethylhexanoic acid.

    Reduction: 2-Ethylhexanol.

    Addition Reactions: Various addition products depending on the reagent used.

Scientific Research Applications

2-Ethylhex-5-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and as a warning agent in gas detection systems.

Mechanism of Action

The mechanism of action of 2-Ethylhex-5-enal involves its interaction with various molecular targets The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhex-2-enal: Another monounsaturated fatty aldehyde with a similar structure but different position of the double bond.

    2-Hexenal: A related compound with a shorter carbon chain.

    2-Methylhex-5-enal: A similar compound with a methyl group substitution.

Uniqueness

2-Ethylhex-5-enal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the presence of the ethyl group make it different from other similar compounds, leading to unique reactivity and applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-ethylhex-5-enal

InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h3,7-8H,1,4-6H2,2H3

InChI Key

OAKJUWNZHNRUNB-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC=C)C=O

Origin of Product

United States

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